molecular formula C7H10O4 B3246692 Dimethyl 2-vinylmalonate CAS No. 179735-76-3

Dimethyl 2-vinylmalonate

Cat. No.: B3246692
CAS No.: 179735-76-3
M. Wt: 158.15 g/mol
InChI Key: QFZJOFSIDNIWJP-UHFFFAOYSA-N
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Description

Dimethyl 2-vinylmalonate is an organic compound with the molecular formula C7H10O4. It is a derivative of malonic acid and contains a vinyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-vinylmalonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with a vinyl halide under basic conditions. The reaction typically uses a base such as sodium hydride or potassium carbonate to deprotonate the dimethyl malonate, followed by the addition of the vinyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic carbonylation of dimethyl malonate with vinyl acetate in the presence of a palladium catalyst. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-vinylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The vinyl group allows for nucleophilic substitution reactions, leading to the formation of different substituted malonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted malonates, depending on the nucleophile employed.

Scientific Research Applications

Dimethyl 2-vinylmalonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-vinylmalonate involves its reactivity due to the presence of the vinyl group and the ester functionalities. The vinyl group can participate in various addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler derivative of malonic acid without the vinyl group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.

    Methyl vinyl ketone: Contains a vinyl group but differs in its functional groups and reactivity.

Uniqueness

Dimethyl 2-vinylmalonate is unique due to the presence of both the vinyl group and the ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

dimethyl 2-ethenylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZJOFSIDNIWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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